molecular formula C10H12O2 B2382455 2-(2-Methoxy-5-methylphenyl)oxirane CAS No. 342617-20-3

2-(2-Methoxy-5-methylphenyl)oxirane

Cat. No.: B2382455
CAS No.: 342617-20-3
M. Wt: 164.204
InChI Key: ZDQIYXDZTYAVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)oxirane typically involves the epoxidation of 2-(2-Methoxy-5-methylphenyl)ethene. This reaction can be carried out using various oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar epoxidation processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)oxirane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base like sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

    Reduction: Conducted in an inert atmosphere using LiAlH4 in anhydrous ether.

    Oxidation: Performed using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Yields β-substituted alcohols.

    Reduction: Produces 2-(2-Methoxy-5-methylphenyl)ethane-1,2-diol.

    Oxidation: Results in the formation of 2-(2-Methoxy-5-methylphenyl)acetic acid or 2-(2-Methoxy-5-methylphenyl)acetone.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)oxirane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Potential use in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)oxirane involves the formation of a highly reactive epoxide ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylphenyl)oxirane
  • 2-(2-Methoxyphenyl)oxirane
  • 2-(2-Methyl-5-methoxyphenyl)oxirane

Comparison

2-(2-Methoxy-5-methylphenyl)oxirane is unique due to the presence of both methoxy and methyl substituents on the phenyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For instance, the methoxy group can act as an electron-donating group, stabilizing certain reaction intermediates and affecting the overall reaction pathway.

Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-4-9(11-2)8(5-7)10-6-12-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQIYXDZTYAVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.